2-Bromoacrylic acid

Description

The exact mass of the compound 2-Bromoacrylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 227848. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Bromoacrylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromoacrylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

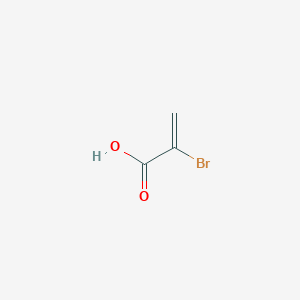

Structure

3D Structure

Properties

IUPAC Name |

2-bromoprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3BrO2/c1-2(4)3(5)6/h1H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMENQNSSJFLQOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50146487 | |

| Record name | 2-Bromoacrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50146487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10443-65-9 | |

| Record name | 2-Bromoacrylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10443-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromoacrylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010443659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10443-65-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227848 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromoacrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50146487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromoacrylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.831 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Bromoacrylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromoacrylic acid, a halogenated derivative of acrylic acid, is a versatile building block in organic synthesis and a compound of interest in materials science and drug development. Its chemical structure, featuring a carboxylic acid group, a carbon-carbon double bond, and a bromine atom, imparts a unique combination of reactivity, making it a valuable precursor for a variety of chemical transformations. This guide provides a comprehensive overview of the core chemical properties of 2-bromoacrylic acid, including its physical characteristics, spectral data, chemical reactivity, and safety information. Detailed experimental protocols and visual representations of key processes are included to support practical applications in research and development.

Physicochemical Properties

The physical and chemical properties of 2-bromoacrylic acid are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of 2-Bromoacrylic Acid

| Property | Value | Reference(s) |

| IUPAC Name | 2-bromoprop-2-enoic acid | [1] |

| Synonyms | α-Bromoacrylic acid | [1] |

| CAS Number | 10443-65-9 | [2][3] |

| Molecular Formula | C₃H₃BrO₂ | [2][3] |

| Molecular Weight | 150.96 g/mol | [2][3] |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 62-65 °C | [2] |

| Boiling Point | 224.5 °C at 760 mmHg (decomposes) | - |

| Density | 1.869 g/cm³ (predicted) | - |

| Solubility | Soluble in water, DMSO, methanol | [4] |

| pKa | ~2.4 | - |

Table 2: Spectroscopic Data for 2-Bromoacrylic Acid

| Spectroscopic Technique | Key Features and Observed Values |

| ¹H NMR | The spectrum in D₂O shows two doublets for the vinyl protons. |

| ¹³C NMR | Expected signals for the carboxylic carbon, and the two sp² hybridized carbons of the double bond. |

| FTIR (KBr pellet) | Characteristic peaks for O-H stretch (broad), C=O stretch (~1700 cm⁻¹), C=C stretch (~1630 cm⁻¹), and C-Br stretch. |

| Mass Spectrometry (GC-MS) | Molecular ion peak (M⁺) and characteristic fragmentation pattern. |

Chemical Synthesis and Purification

A common synthetic route to 2-bromoacrylic acid involves a two-step process starting from acrylic acid. The first step is the bromination of the double bond to form 2,3-dibromopropionic acid, followed by dehydrobromination to yield the desired product.

Experimental Protocol: Synthesis of 2,3-Dibromopropionic Acid

This protocol is adapted from the bromination of similar substrates.

Materials:

-

Acrylic acid

-

Liquid bromine

-

An appropriate solvent (e.g., dichloromethane (B109758) or water)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve acrylic acid in the chosen solvent.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of liquid bromine from the dropping funnel to the cooled solution with vigorous stirring. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until the reddish-brown color of bromine disappears.

-

Remove the solvent under reduced pressure to obtain crude 2,3-dibromopropionic acid.[5] This intermediate can be purified by recrystallization or used directly in the next step.

Experimental Protocol: Synthesis of 2-Bromoacrylic Acid via Dehydrobromination

This protocol is based on the dehydrobromination of alkyl 2,3-dibromopropionates.[6]

Materials:

-

2,3-Dibromopropionic acid

-

A suitable base (e.g., quinoline, triethylamine, or potassium carbonate)

-

An appropriate solvent (e.g., chloroform (B151607) or ethanol)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

Procedure:

-

Dissolve the crude 2,3-dibromopropionic acid in the chosen solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Add a slight excess of the base to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

If a solid precipitate (the salt of the base) has formed, remove it by filtration.

-

Acidify the filtrate with a dilute mineral acid (e.g., HCl) to precipitate the 2-bromoacrylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Purification Protocol: Recrystallization of 2-Bromoacrylic Acid

Materials:

-

Crude 2-bromoacrylic acid

-

A suitable solvent system (e.g., water, ethanol/water, or hexane/ethyl acetate)[4]

-

Erlenmeyer flask

-

Hot plate

-

Filter paper

-

Buchner funnel

Procedure:

-

In an Erlenmeyer flask, dissolve the crude 2-bromoacrylic acid in a minimal amount of the chosen solvent at its boiling point.

-

If insoluble impurities are present, perform a hot filtration to remove them.

-

Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should occur.

-

To maximize the yield, further cool the flask in an ice bath.

-

Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the crystals under vacuum to remove any residual solvent.

Chemical Reactivity

The reactivity of 2-bromoacrylic acid is dictated by the interplay of its three functional groups: the carboxylic acid, the electron-deficient alkene, and the carbon-bromine bond.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety can undergo standard transformations such as esterification, amidation, and conversion to the acid chloride.

Reactions of the Alkene Group

The carbon-carbon double bond is activated by the electron-withdrawing carboxylic acid and bromine atom, making it susceptible to nucleophilic attack.

-

Michael Addition: 2-Bromoacrylic acid is a Michael acceptor. It can react with a wide range of nucleophiles (Michael donors), such as amines, thiols, and enolates, in a conjugate addition reaction.[7][8] This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

-

Diels-Alder Reaction: The electron-deficient double bond of 2-bromoacrylic acid can act as a dienophile in Diels-Alder reactions with conjugated dienes to form six-membered rings.[9][10]

-

Polymerization: Like other acrylic monomers, 2-bromoacrylic acid can undergo radical polymerization to form poly(2-bromoacrylic acid). This can be initiated by thermal or photochemical methods.

Reactions Involving the Carbon-Bromine Bond

The bromine atom can be displaced by nucleophiles in substitution reactions, although this is generally less facile than at a saturated carbon center. It can also participate in various cross-coupling reactions.

Spectroscopic Analysis Protocols

¹H and ¹³C NMR Spectroscopy

Sample Preparation:

-

Weigh 5-10 mg of 2-bromoacrylic acid into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆).

-

Cap the tube and gently agitate until the sample is fully dissolved.[11]

Typical Instrument Parameters (400 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Spectral Width: ~12 ppm

-

-

¹³C NMR:

-

Pulse Program: zgpg30

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Spectral Width: ~220 ppm

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of 2-bromoacrylic acid with approximately 100 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.[12]

-

Place the pellet in the sample holder of the FTIR spectrometer.

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

-

Prepare a dilute solution of 2-bromoacrylic acid in a volatile organic solvent (e.g., dichloromethane or ethyl acetate). Derivatization to a more volatile ester (e.g., methyl ester) may be necessary for optimal results.

Typical GC-MS Parameters:

-

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

-

MS Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

Applications in Drug Development and Research

2-Bromoacrylic acid and its derivatives are of interest in drug development, particularly as covalent inhibitors. The electron-deficient alkene can act as a Michael acceptor, forming a covalent bond with nucleophilic residues (such as cysteine or lysine) in the active site of a target protein. This irreversible inhibition can lead to potent and long-lasting therapeutic effects.

Safety Information

2-Bromoacrylic acid is a corrosive and hazardous substance. It is crucial to handle it with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Table 3: Hazard and Safety Information for 2-Bromoacrylic Acid

| Hazard Statement | Precautionary Statement |

| H314: Causes severe skin burns and eye damage. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| H335: May cause respiratory irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. | |

| P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.[2]

Visualizations

Synthetic Workflow

Caption: Synthetic pathway from acrylic acid to pure 2-bromoacrylic acid.

Michael Addition Reaction

Caption: General scheme of a Michael addition reaction involving 2-bromoacrylic acid.

Covalent Inhibition Workflow

Caption: Workflow for the covalent inhibition of a target protein by a 2-bromoacrylic acid derivative.

References

- 1. 2-Bromoacrylic acid | C3H3BrO2 | CID 82633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-溴丙烯酸 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. Tips & Tricks [chem.rochester.edu]

- 5. 2,3-Dibromopropionic acid | C3H4Br2O2 | CID 11746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. afinitica.com [afinitica.com]

- 7. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 10. Diels–Alder Reaction [sigmaaldrich.com]

- 11. benchchem.com [benchchem.com]

- 12. drawellanalytical.com [drawellanalytical.com]

2-Bromoacrylic Acid: A Comprehensive Technical Guide to its Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromoacrylic acid (CAS No. 10443-65-9), also known as α-bromoacrylic acid, is an unsaturated carboxylic acid containing a bromine atom attached to the α-carbon. Its chemical structure, featuring a reactive double bond, a carboxylic acid group, and a halogen, makes it a versatile building block in organic synthesis. This technical guide provides an in-depth overview of the core physical properties of 2-bromoacrylic acid, presenting quantitative data in a structured format, detailing experimental protocols for their determination, and illustrating the logical workflow for chemical characterization.

Core Physical Properties

The physical characteristics of 2-bromoacrylic acid are crucial for its handling, storage, and application in synthetic chemistry. A summary of these properties is presented below.

Table 1: Physical Properties of 2-Bromoacrylic Acid

| Property | Value | Notes |

| Molecular Formula | C₃H₃BrO₂ | |

| Molecular Weight | 150.96 g/mol | [1][2][3] |

| Appearance | White to cream to brown or pale pink solid | Can appear as crystals, powder, or fused solid.[4] |

| Melting Point | 62-65 °C | Literature value.[1][5][6] |

| Boiling Point | 224.5 ± 23.0 °C | Predicted value at 760 mmHg.[6][7] |

| Density | 1.869 g/cm³ | |

| pKa | 2.41 ± 0.11 | Predicted value.[6][7] |

| Solubility | Soluble in DMSO, sparingly soluble in Methanol, miscible with water.[6][7] | |

| LogP | 0.97960 | |

| Vapor Pressure | 0.0333 mmHg at 25°C | |

| Flash Point | 89.6 °C | [7] |

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical characterization. The following sections detail the standard experimental methodologies for measuring the key physical properties of 2-bromoacrylic acid.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a critical indicator of purity.

-

Apparatus: Mel-Temp apparatus or Thiele tube, capillary tubes, thermometer.

-

Procedure:

-

A small, finely powdered sample of 2-bromoacrylic acid is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the Mel-Temp apparatus or attached to a thermometer and immersed in the oil of a Thiele tube.

-

The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.

-

For a pure compound, the melting range is typically narrow, within 1-2 °C.[1][4]

-

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

-

Apparatus: Small test tube, capillary tube (sealed at one end), thermometer, heating bath (e.g., Thiele tube with mineral oil).

-

Procedure:

-

A small amount of liquid 2-bromoacrylic acid (if melted) is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.

-

The test tube is attached to a thermometer and heated in a heating bath.

-

As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is discontinued, and the liquid is allowed to cool.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[8][9]

-

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

-

Apparatus: Test tubes, vortex mixer (optional), analytical balance.

-

Procedure:

-

A small, accurately weighed amount of 2-bromoacrylic acid (e.g., 10 mg) is placed into a test tube.

-

A measured volume of the solvent (e.g., 1 mL of water, DMSO, or methanol) is added to the test tube.

-

The mixture is agitated vigorously, using a vortex mixer if necessary, for a set period.

-

The mixture is visually inspected for the presence of undissolved solid.

-

If the solid dissolves completely, the compound is considered soluble under those conditions. If not, it is classified as sparingly soluble or insoluble.[10][11] The process can be quantified by incrementally adding the solute to a known volume of solvent until saturation is reached.

-

pKa Determination by Potentiometric Titration

The pKa is a measure of the strength of an acid in solution.

-

Apparatus: pH meter, burette, beaker, magnetic stirrer, standardized basic solution (e.g., 0.1 M NaOH).

-

Procedure:

-

A known amount of 2-bromoacrylic acid is dissolved in a known volume of deionized water in a beaker.

-

A magnetic stir bar is added, and the beaker is placed on a magnetic stirrer.

-

The pH electrode is calibrated and immersed in the solution.

-

The initial pH of the solution is recorded.

-

The standardized NaOH solution is added in small, precise increments from the burette.

-

The pH of the solution is recorded after each addition, allowing the reading to stabilize.

-

The titration is continued past the equivalence point.

-

A titration curve is generated by plotting the pH versus the volume of NaOH added.

-

The equivalence point is determined from the inflection point of the curve. The pH at the half-equivalence point is equal to the pKa of the acid.[12][13][14]

-

Spectral Analysis

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule.

-

Apparatus: NMR spectrometer.

-

Procedure for ¹H and ¹³C NMR:

-

A small amount of 2-bromoacrylic acid is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

The solution is transferred to an NMR tube.

-

The NMR tube is placed in the spectrometer.

-

The magnetic field is shimmed to achieve homogeneity.

-

¹H and ¹³C NMR spectra are acquired using appropriate pulse sequences and parameters.

-

The resulting spectra are processed (Fourier transform, phasing, and baseline correction) and analyzed to determine chemical shifts, coupling constants, and integration, which reveal the molecular structure.[15][16][17]

-

IR spectroscopy is used to identify the functional groups present in a molecule.

-

Apparatus: FTIR spectrometer, agate mortar and pestle, KBr press.

-

Procedure (KBr Pellet Method):

-

A small amount of 2-bromoacrylic acid (1-2 mg) is ground with anhydrous potassium bromide (KBr) (100-200 mg) in an agate mortar to a fine powder.[18][19]

-

The mixture is placed in a pellet-forming die.

-

The die is placed in a hydraulic press, and pressure is applied to form a thin, transparent pellet.

-

The KBr pellet is placed in the sample holder of the FTIR spectrometer.

-

The IR spectrum is recorded. The absorption bands in the spectrum correspond to the vibrational frequencies of the functional groups in the molecule.[18][20]

-

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.

-

Apparatus: Mass spectrometer.

-

Procedure:

-

A small amount of the sample is introduced into the ion source of the mass spectrometer.

-

The sample is vaporized and ionized, typically by electron impact (EI), to form a molecular ion and various fragment ions.

-

The ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a magnetic or electric field.

-

A detector measures the abundance of each ion.

-

The resulting mass spectrum shows the relative abundance of ions as a function of their m/z ratio. The peak with the highest m/z value often corresponds to the molecular ion, providing the molecular weight of the compound.[21][22][23]

-

Workflow for Physical Property Characterization

The systematic characterization of a chemical compound's physical properties follows a logical workflow to ensure comprehensive and accurate data collection.

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 3. youtube.com [youtube.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. byjus.com [byjus.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. pennwest.edu [pennwest.edu]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. cdn.juniata.edu [cdn.juniata.edu]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. scribd.com [scribd.com]

- 12. blamp.sites.truman.edu [blamp.sites.truman.edu]

- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 14. byjus.com [byjus.com]

- 15. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 16. books.rsc.org [books.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. What Is The Kbr Method Of Ir? Master Solid Sample Analysis For High-Quality Spectra - Kintek Solution [kindle-tech.com]

- 19. azom.com [azom.com]

- 20. youtube.com [youtube.com]

- 21. Mass Spectrometry [www2.chemistry.msu.edu]

- 22. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 23. Khan Academy [khanacademy.org]

An In-depth Technical Guide to 2-Bromoacrylic Acid

CAS Number: 10443-65-9

This technical guide provides a comprehensive overview of 2-Bromoacrylic acid, a versatile reagent in organic synthesis with significant applications in the development of targeted therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical and Physical Properties

2-Bromoacrylic acid, also known as α-bromoacrylic acid, is a halogenated α,β-unsaturated carboxylic acid. It is a solid at room temperature and possesses a molecular formula of C₃H₃BrO₂.[1][2] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 10443-65-9 | [1][3] |

| Molecular Formula | C₃H₃BrO₂ | [1][2] |

| Molecular Weight | 150.96 g/mol | [1][3] |

| Appearance | Solid | [3] |

| Melting Point | 62-65 °C | [3] |

| Linear Formula | H₂C=C(Br)CO₂H | [1] |

| IUPAC Name | 2-bromoprop-2-enoic acid | [2] |

| SMILES | C=C(Br)C(=O)O | [3] |

| InChI Key | HMENQNSSJFLQOP-UHFFFAOYSA-N | [3] |

Synthesis of 2-Bromoacrylic Acid

A common and effective method for the synthesis of 2-bromoacrylic acid involves a two-step process starting from acrylic acid. The first step is the bromination of the double bond to form 2,3-dibromopropanoic acid, followed by a dehydrobromination reaction to yield the desired product.

Experimental Protocol:

Step 1: Synthesis of 2,3-Dibromopropanoic Acid

-

In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve acrylic acid in a suitable solvent such as dichloromethane (B109758) or acetic acid.

-

Cool the solution in an ice bath.

-

Slowly add an equimolar amount of bromine (Br₂) dropwise to the stirred solution. The reaction is exothermic, and the temperature should be maintained below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reddish-brown color of bromine disappears.

-

The solvent is then removed under reduced pressure to yield crude 2,3-dibromopropanoic acid, which can be used in the next step without further purification.

Step 2: Synthesis of 2-Bromoacrylic Acid (Dehydrobromination)

-

Dissolve the crude 2,3-dibromopropanoic acid in a suitable solvent like chloroform.

-

Add a stoichiometric amount of a base, such as quinoline (B57606) or triethylamine, to the solution.

-

Heat the reaction mixture to reflux for a specified period, typically 1-3 hours, while monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture and wash it with a dilute acid solution (e.g., 5% HCl) to remove the base.

-

The organic layer is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.

-

The resulting crude 2-bromoacrylic acid can be purified by recrystallization or column chromatography.

References

An In-depth Technical Guide to 2-Bromoacrylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromoacrylic acid is a halogenated derivative of acrylic acid that serves as a versatile reagent and building block in organic synthesis and materials science. Its chemical reactivity, stemming from the presence of a carboxylic acid, an alkene, and a bromine atom, makes it a valuable precursor for the synthesis of a wide range of molecules, including pharmaceutical intermediates and polymers. This guide provides a comprehensive overview of the molecular and physical properties of 2-bromoacrylic acid, detailed experimental protocols for its synthesis, and its applications, particularly in the realm of drug development.

Chemical and Physical Properties

2-Bromoacrylic acid, with the chemical formula C₃H₃BrO₂, is a solid at room temperature.[1] Its key chemical identifiers and physical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Weight | 150.96 g/mol | [2][3] |

| CAS Number | 10443-65-9 | [3][4] |

| EC Number | 233-928-1 | [4] |

| Linear Formula | H₂C=C(Br)CO₂H | |

| Melting Point | 62-65 °C | [1][4] |

| Boiling Point | 224.5 °C at 760 mmHg | [4] |

| Density | 1.869 g/cm³ | [4] |

| pKa | 2.41 ± 0.11 (Predicted) | [4][5] |

| Flash Point | 89.6 °C | [4] |

| Refractive Index | 1.4804 (estimate) | [4][5] |

| Solubility | Soluble in DMSO, sparingly soluble in Methanol.[4][5] | |

| Water Solubility | Miscible | [4] |

| Appearance | Solid | [1][5] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of 2-bromoacrylic acid. Key spectral features are summarized below.

| Spectroscopy Type | Key Features | Reference(s) |

| Mass Spectrometry | Exact Mass: 149.93164 Da. Top Peak (m/z): 27, Second Highest (m/z): 150. | [2][4] |

| FTIR Spectroscopy | Data available from KBr WAFER technique. | [2] |

| NMR Spectroscopy | ¹H NMR and ¹³C NMR data are available. | [6] |

| Raman Spectroscopy | Spectrum is available. | [6] |

Synthesis and Experimental Protocols

The synthesis of 2-bromoacrylic acid typically involves the bromination of an acrylic acid derivative followed by a dehydrobromination step. A general synthetic approach for alkyl 2-bromoacrylates is outlined in the literature, which can be adapted for the synthesis of the parent acid.[7]

Experimental Protocol: Synthesis of 2-Bromoacrylic Acid

This protocol is a representative method for the synthesis of 2-bromoacrylic acid.

Materials:

-

Alkyl acrylate (B77674) (e.g., methyl acrylate)

-

Bromine (Br₂)

-

Chloroform (B151607) (CHCl₃)

-

Quinoline (B57606) or other suitable base for dehydrobromination

-

Hydrochloric acid (HCl)

-

Sodium sulfate (B86663) (Na₂SO₄), anhydrous

-

Distilled water

Procedure:

-

Synthesis of Alkyl 2,3-dibromopropionate:

-

In a flask equipped with a stirrer, thermometer, and dropping funnel, place the alkyl acrylate (0.15 mol) and chloroform (10 ml).

-

Immerse the flask in an ice bath to maintain a low temperature.

-

Slowly add bromine (0.17 mol) to the reaction mixture over 3-4 hours, ensuring the temperature remains below 40 °C.[7]

-

After the addition is complete, remove the chloroform under reduced pressure.

-

Purify the resulting alkyl 2,3-dibromopropionate by vacuum distillation.[7]

-

-

Synthesis of Alkyl 2-bromoacrylate:

-

Heat the purified alkyl 2,3-dibromopropionate with a suitable base like quinoline to induce dehydrobromination.[7]

-

-

Hydrolysis to 2-Bromoacrylic Acid:

-

The resulting alkyl 2-bromoacrylate is then subjected to acidic or basic hydrolysis to yield 2-bromoacrylic acid.

-

Acid hydrolysis can be achieved by heating the ester with an aqueous solution of a strong acid like HCl.

-

After hydrolysis, the product is extracted, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield crude 2-bromoacrylic acid.

-

Further purification can be achieved by recrystallization.

-

Caption: Synthetic workflow for 2-Bromoacrylic acid.

Applications in Research and Drug Development

2-Bromoacrylic acid and its derivatives are valuable in several areas of research and development:

-

Pharmaceutical Intermediate: It is used as a raw material for the synthesis of more complex pharmaceutical compounds.[8]

-

QSAR Models: 2-Bromoacrylic acid is utilized in Quantitative Structure-Activity Relationship (QSAR) models to predict the mutagenicity of acrylates.[8]

-

Polymer Synthesis: The acrylic acid backbone allows for polymerization. Poly(acrylic acid) (PAA) based systems have been extensively studied for drug delivery applications due to their biocompatibility and mucoadhesive properties.[9][10] The introduction of a bromo-substituent can be used to further functionalize the polymer.

-

Adhesives and Coatings: Alkyl 2-bromoacrylates are used in the formulation of adhesives and coatings.[7]

-

Bactericidal and Fungicidal Compositions: These compounds have also found use in bactericidal and fungicidal formulations.[7]

The incorporation of 2-bromoacrylic acid into polymers for drug delivery can be a promising strategy. The bromo group can act as a site for post-polymerization modification, allowing for the attachment of targeting ligands or other functional groups.

Caption: Logical relationship for polymer functionalization.

Safety and Handling

2-Bromoacrylic acid is classified as a dangerous good for transport.[3] It is corrosive and can cause severe skin burns and eye damage.[1][2] It may also cause respiratory irritation.[2]

-

Hazard Statements: H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation).[1]

-

Precautionary Statements: P260, P271, P280, P303 + P361 + P353, P304 + P340 + P310, P305 + P351 + P338.[1]

-

Personal Protective Equipment (PPE): Eyeshields, faceshields, gloves, and a suitable respirator (e.g., type P3 (EN 143) cartridges) are recommended.[1]

-

Storage: Store in a refrigerator in an amber vial under an inert atmosphere, as it is hygroscopic.[4][5]

Conclusion

2-Bromoacrylic acid is a chemical compound with significant potential in organic synthesis and materials science. Its well-defined physical and chemical properties, coupled with its versatile reactivity, make it a valuable tool for researchers and professionals in drug development and other scientific fields. Proper handling and storage are essential due to its corrosive nature. The continued exploration of its applications, particularly in the development of functionalized polymers for targeted drug delivery, is a promising area of future research.

References

- 1. 2-Bromoacrylic acid 95 10443-65-9 [sigmaaldrich.com]

- 2. 2-Bromoacrylic acid | C3H3BrO2 | CID 82633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 2-Bromoacrylic acid|lookchem [lookchem.com]

- 5. 2-BROMOACRYLIC ACID CAS#: 10443-65-9 [m.chemicalbook.com]

- 6. 2-BROMOACRYLIC ACID(10443-65-9)IR [m.chemicalbook.com]

- 7. afinitica.com [afinitica.com]

- 8. L01194.06 [thermofisher.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2-Bromoacrylic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of 2-bromoacrylic acid. By detailing the analytical techniques and presenting key data, this document serves as a vital resource for professionals engaged in chemical research and development.

Introduction

2-Bromoacrylic acid (C₃H₃BrO₂), also known as 2-bromoprop-2-enoic acid, is a halogenated organic compound with significant applications in chemical synthesis.[1][2] Its reactivity, stemming from the presence of a carboxylic acid, an alkene, and a bromine atom, makes it a versatile building block for the synthesis of various pharmaceutical and specialty chemical products. Accurate structural confirmation is paramount for its effective utilization and for ensuring the purity and desired reactivity in subsequent applications. This guide outlines the key analytical techniques employed to confirm the molecular structure of 2-bromoacrylic acid.

Physicochemical and Structural Properties

A foundational aspect of structure elucidation is the determination of the compound's fundamental physical and chemical properties. These data points provide the initial confirmation of the compound's identity and purity.

| Property | Value | Reference |

| IUPAC Name | 2-bromoprop-2-enoic acid | [1] |

| CAS Number | 10443-65-9 | [1][2][3][4] |

| Molecular Formula | C₃H₃BrO₂ | [1][2][3] |

| Molecular Weight | 150.96 g/mol | [1][3][4] |

| Appearance | Solid | [4] |

| Melting Point | 62-65 °C | [4] |

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods are indispensable for the unambiguous determination of a molecule's structure. Each technique provides unique insights into the connectivity and chemical environment of the atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-bromoacrylic acid is expected to show two distinct signals corresponding to the two non-equivalent vinyl protons. The chemical shifts and coupling constants of these protons are highly informative.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the different carbon environments in the molecule. For 2-bromoacrylic acid, three distinct signals are expected: one for the carboxylic carbon, one for the bromine-bearing vinylic carbon, and one for the terminal vinylic carbon.

Specific chemical shift and coupling constant data for 2-bromoacrylic acid are available in various spectral databases, though a detailed academic publication with full assignment is recommended for definitive analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-bromoacrylic acid will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the C=C stretch of the alkene, and the C-Br stretch.

A representative IR spectrum can be found in the NIST Chemistry WebBook and other spectral databases.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure. The mass spectrum of 2-bromoacrylic acid will show a molecular ion peak corresponding to its molecular weight. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M and M+2 peaks of nearly equal intensity).

The NIST Mass Spectrometry Data Center provides mass spectral data for 2-bromoacrylic acid.[1]

Differentiation from Isomers: The Case of 3-Bromoacrylic Acid

A critical aspect of structure elucidation is the ability to distinguish the target molecule from its isomers. In this case, 2-bromoacrylic acid must be differentiated from its isomers, cis- and trans-3-bromoacrylic acid. Spectroscopic techniques, particularly NMR, are pivotal for this differentiation.

The key differences in the ¹H NMR spectra of 2-bromoacrylic acid and 3-bromoacrylic acid isomers lie in the chemical shifts and coupling constants of the vinylic protons. In 2-bromoacrylic acid, the two geminal protons on the same carbon will appear as distinct signals. In contrast, the cis and trans isomers of 3-bromoacrylic acid will each show two signals for the vinylic protons, but their coupling constants will be characteristic of their geometric arrangement (typically smaller for cis and larger for trans).

Synthesis and Potential Impurities

Understanding the synthetic route to 2-bromoacrylic acid is crucial for anticipating potential impurities that might interfere with its characterization and application. A common synthesis involves the bromination of an alkyl acrylate (B77674) followed by dehydrobromination.

A potential impurity in this synthesis is the starting alkyl acrylate or the intermediate alkyl 2,3-dibromopropionate.

Experimental Protocols

Detailed experimental protocols are essential for obtaining high-quality data for structure elucidation.

NMR Spectroscopy

A sample of 2-bromoacrylic acid is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The ¹H and ¹³C NMR spectra are then acquired on a high-field NMR spectrometer.

IR Spectroscopy

An IR spectrum of solid 2-bromoacrylic acid can be obtained using the KBr pellet method or as a thin film.

Mass Spectrometry

A mass spectrum can be obtained using various ionization techniques, such as electron ionization (EI) or electrospray ionization (ESI), coupled with a mass analyzer.

Logical Workflow for Structure Elucidation

The process of elucidating the structure of 2-bromoacrylic acid follows a logical progression of analytical techniques.

Figure 1. Workflow for the structure elucidation of 2-Bromoacrylic acid.

Conclusion

The structural elucidation of 2-bromoacrylic acid is a systematic process that relies on a combination of physicochemical property determination and comprehensive spectroscopic analysis. This technical guide has outlined the essential data and methodologies required for the unambiguous confirmation of its molecular structure, providing a valuable resource for researchers and professionals in the chemical and pharmaceutical industries. The clear differentiation from its isomers and an understanding of potential synthetic impurities are critical for ensuring the quality and intended application of this important chemical intermediate.

References

Spectroscopic Profile of 2-Bromoacrylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromoacrylic acid (CAS No. 10443-65-9). The information is compiled to assist researchers and professionals in the fields of chemistry and drug development in the identification, characterization, and quality control of this compound. This document presents available quantitative data, details common experimental protocols for spectroscopic analysis, and illustrates a general workflow for the characterization of small organic molecules.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for 2-Bromoacrylic acid. It is important to note that while spectral data for this compound are available in various databases, detailed peak lists and specific quantitative values are not always explicitly provided. In such cases, this guide offers estimations based on the analysis of the parent compound, acrylic acid, and general principles of spectroscopy.

Table 1: ¹H NMR Spectroscopic Data

While a definitive spectrum with assigned chemical shifts and coupling constants for 2-Bromoacrylic acid in DMSO-d6 was not found in the public domain, a ¹H NMR spectrum in H₂O (PBS) has been reported to show two doublets in an AX-pattern for the vinyl protons.[1] For reference, the typical chemical shifts for the vinyl protons of acrylic acid are between 5.8 and 6.5 ppm. The electron-withdrawing effect of the bromine atom at the α-position is expected to shift these signals further downfield. The carboxylic acid proton is expected to appear as a broad singlet at a chemical shift greater than 10 ppm, which is characteristic for carboxylic acids in DMSO-d6.

| Proton | Expected Chemical Shift (δ) in DMSO-d6 (ppm) | Expected Multiplicity | Notes |

| =CH₂ | ~6.0 - 7.0 | Doublet | Chemical shifts are estimations based on acrylic acid and expected substituent effects. |

| =CH₂ | ~6.0 - 7.0 | Doublet | |

| -COOH | > 10 | Broad Singlet | Typical for carboxylic acids. |

Table 2: ¹³C NMR Spectroscopic Data

| Carbon | Expected Chemical Shift (δ) in DMSO-d6 (ppm) | Notes |

| C1 (-COOH) | 165 - 175 | Carbonyl carbon of a carboxylic acid. |

| C2 (=C(Br)-) | 120 - 130 | Olefinic carbon bearing the bromine atom. |

| C3 (=CH₂) | 130 - 140 | Olefinic carbon. |

Table 3: Infrared (IR) Spectroscopy Data

The infrared spectrum of 2-Bromoacrylic acid is expected to exhibit characteristic absorption bands for the O-H, C=O, C=C, and C-Br functional groups. While a detailed peak list is not available, the expected absorption regions are summarized below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic Acid) | 3300 - 2500 | Broad |

| C=O stretch (Carboxylic Acid) | 1725 - 1700 | Strong |

| C=C stretch (Alkene) | 1650 - 1600 | Medium |

| C-O stretch (Carboxylic Acid) | 1320 - 1210 | Strong |

| O-H bend (Carboxylic Acid) | 1440 - 1395 | Medium |

| =C-H bend (Alkene) | 1000 - 650 | Strong |

| C-Br stretch | 680 - 515 | Medium-Strong |

Table 4: Mass Spectrometry (MS) Data

Mass spectrometry data for 2-Bromoacrylic acid is available from the NIST Mass Spectrometry Data Center.[2][3] The analysis was performed using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the presence of bromine, the molecular ion peak is expected to show a characteristic M/M+2 isotopic pattern with approximately equal intensity, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

| m/z | Relative Intensity | Proposed Fragment |

| 152 | ~50% | [M+2]⁺ (C₃H₃⁸¹BrO₂) |

| 150 | ~50% | [M]⁺ (C₃H₃⁷⁹BrO₂) |

| 107/105 | Variable | [M - COOH]⁺ |

| 71 | Variable | [M - Br]⁺ |

| 45 | High | [COOH]⁺ |

| 27 | High | [C₂H₃]⁺ |

| 26 | High | [C₂H₂]⁺ |

Experimental Protocols

The following sections detail generalized experimental protocols for the spectroscopic techniques discussed. These are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of 2-Bromoacrylic acid.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of 2-Bromoacrylic acid into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Cap the NMR tube and gently agitate until the sample is fully dissolved. A brief period of vortexing may be applied if necessary.

-

-

Instrument Setup:

-

The NMR spectra are typically recorded on a 400 MHz or higher field spectrometer.

-

The instrument is locked onto the deuterium (B1214612) signal of the DMSO-d₆ solvent.

-

The probe is tuned and matched for both the ¹H and ¹³C frequencies.

-

Shimming is performed to optimize the magnetic field homogeneity and achieve high-resolution spectra.

-

-

Data Acquisition:

-

¹H NMR: A standard one-pulse sequence is used. Key parameters include a 30-45° pulse angle, a spectral width of approximately 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8 to 16 scans are acquired for a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled pulse sequence is used to obtain a spectrum with single lines for each carbon. Key parameters include a 30-45° pulse angle, a spectral width of approximately 220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. Due to the low natural abundance of ¹³C, several hundred to several thousand scans may be required.

-

-

Data Processing:

-

The acquired Free Induction Decays (FIDs) are Fourier transformed to generate the frequency-domain spectra.

-

Phase correction and baseline correction are applied.

-

The chemical shifts are referenced to the residual solvent peak of DMSO-d₅ at δ 2.50 ppm for ¹H NMR and the carbon signal of DMSO-d₆ at δ 39.52 ppm for ¹³C NMR.

-

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of solid 2-Bromoacrylic acid.

Methodology:

-

Sample Preparation:

-

Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of solid 2-Bromoacrylic acid onto the center of the ATR crystal.

-

Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

-

Instrument Setup:

-

The spectrum is recorded on an FTIR spectrometer equipped with an ATR accessory.

-

The typical spectral range is 4000-400 cm⁻¹.

-

A resolution of 4 cm⁻¹ is generally sufficient.

-

-

Data Acquisition:

-

Co-add and average 16 to 32 scans to obtain a spectrum with a good signal-to-noise ratio.

-

The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Processing:

-

The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the mass-to-charge ratio of the molecular ion and analyze the fragmentation pattern of 2-Bromoacrylic acid.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of 2-Bromoacrylic acid (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

-

If the compound is not sufficiently volatile, derivatization (e.g., esterification of the carboxylic acid) may be necessary.

-

-

Instrument Setup:

-

A gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or ion trap analyzer) is used.

-

A suitable capillary column (e.g., a non-polar or medium-polarity column like DB-5ms) is installed.

-

The injector temperature is typically set to 250 °C.

-

The GC oven temperature program is optimized to ensure good separation and peak shape. A typical program might start at 50 °C, hold for 1-2 minutes, and then ramp up to 250 °C at a rate of 10-20 °C/min.

-

Helium is typically used as the carrier gas with a constant flow rate of around 1 mL/min.

-

The mass spectrometer is operated in electron ionization (EI) mode with a standard ionization energy of 70 eV.

-

The mass range is typically set to scan from m/z 20 to 200.

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

The data acquisition is initiated simultaneously with the injection.

-

-

Data Processing:

-

The total ion chromatogram (TIC) is analyzed to identify the peak corresponding to 2-Bromoacrylic acid.

-

The mass spectrum of this peak is extracted and analyzed to identify the molecular ion and major fragment ions.

-

The isotopic pattern of the bromine-containing ions is examined to confirm the presence of bromine.

-

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a small organic molecule like 2-Bromoacrylic acid.

Caption: A generalized workflow for the spectroscopic characterization of 2-Bromoacrylic acid.

References

A Technical Guide to 2-Bromoacrylic Acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-bromoacrylic acid, a valuable reagent and building block in organic synthesis and materials science. The document details its chemical identity, physicochemical properties, a representative synthesis protocol, and its applications, with a focus on information relevant to research and development.

Chemical Identity and Nomenclature

The compound commonly known as 2-bromoacrylic acid is systematically named according to IUPAC nomenclature as 2-bromoprop-2-enoic acid .[1][2] It is also referred to as α-bromoacrylic acid.[1][2] Its chemical structure features a bromine atom and a carboxylic acid group attached to the same carbon of a carbon-carbon double bond.

Physicochemical Properties

A summary of key quantitative data for 2-bromoacrylic acid is presented in the table below. These properties are essential for its handling, characterization, and use in chemical reactions.

| Property | Value | Source |

| IUPAC Name | 2-bromoprop-2-enoic acid | [1] |

| CAS Number | 10443-65-9 | [1][3][4][5] |

| Molecular Formula | C₃H₃BrO₂ | [1][2][5] |

| Molecular Weight | 150.96 g/mol | [1][3][4][5] |

| Appearance | Solid | [3][4] |

| Melting Point | 62-65 °C | [3][4] |

| SMILES | C=C(Br)C(=O)O | [1] |

| InChI Key | HMENQNSSJFLQOP-UHFFFAOYSA-N | [1][2][3][4] |

Synthesis and Reactivity

2-Bromoacrylic acid is typically synthesized from acrylic acid. A common strategy involves the electrophilic addition of bromine across the double bond of acrylic acid to form an intermediate, 2,3-dibromopropanoic acid, followed by dehydrobromination to yield the final product.[6]

This protocol is a representative method adapted from related syntheses of bromoacrylates and dibromopropanoic acid.[6][7]

Step 1: Bromination of Acrylic Acid

-

Dissolve acrylic acid (1.0 eq) in a suitable solvent, such as dichloromethane (B109758) or water, in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.[6][8] The reaction can be performed in an ice bath to control the temperature.[7]

-

Slowly add bromine (1.05 eq) dropwise to the stirred solution. The disappearance of the bromine color indicates its consumption.[6][7] The reaction is mildly exothermic.[6]

-

After the addition is complete, allow the mixture to stir at room temperature until the reaction is complete, yielding 2,3-dibromopropanoic acid.

Step 2: Dehydrobromination

-

The crude 2,3-dibromopropanoic acid intermediate is then treated with a base to induce elimination of hydrogen bromide.

-

A common method for the dehydrobromination of related alkyl 2,3-dibromopropionates involves heating the compound with a base like quinoline.[7]

-

The reaction mixture is heated, and upon completion, it is worked up by dissolving it in a solvent, washing with dilute acid (e.g., 5% aqueous HCl) to remove the base, followed by washing with water.[7]

-

The organic layer is separated, dried, and the solvent is removed to yield crude 2-bromoacrylic acid, which can be further purified by recrystallization.

The workflow for this synthesis is illustrated in the diagram below.

Caption: Synthesis workflow for 2-Bromoacrylic acid.

Applications in Research and Development

2-Bromoacrylic acid and its esters are versatile compounds with several applications:

-

Pharmaceutical Intermediate: It is used as a starting material or intermediate in the synthesis of more complex molecules for pharmaceutical applications.[9]

-

Monomer for Polymer Synthesis: The corresponding esters, alkyl 2-bromoacrylates, are used in the synthesis of graft polymers and other specialty polymers.[7] The presence of the bromine atom provides a site for further functionalization or initiation of polymerization reactions.

-

Adhesive Formulations: Alkyl 2-bromoacrylates have been investigated for use in aerobic adhesive compositions.[7]

-

QSAR Modeling: 2-Bromoacrylic acid serves as a reference compound in Quantitative Structure-Activity Relationship (QSAR) models aimed at predicting the mutagenicity of acrylate (B77674) derivatives.[9]

Safety and Handling

2-Bromoacrylic acid is classified as a hazardous substance. It is corrosive and can cause severe skin burns and eye damage.[1][4] It may also cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be used when handling this compound.[4]

-

GHS Hazard Codes: H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation).[3][4]

References

- 1. 2-Bromoacrylic acid | C3H3BrO2 | CID 82633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. α-Bromoacrylic acid [webbook.nist.gov]

- 3. 2-溴丙烯酸 95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2-Bromoacrylic acid 95 10443-65-9 [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. Sciencemadness Discussion Board - 2,3-Dibromopropanoic acid from Acrylic acid - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. afinitica.com [afinitica.com]

- 8. CN101560147A - Synthetic method of 2, 3-dibromo-2-methylpropanoic acid - Google Patents [patents.google.com]

- 9. L01194.06 [thermofisher.com]

An In-depth Technical Guide to the Synthesis and Discovery of 2-Bromoacrylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromoacrylic acid, a halogenated derivative of acrylic acid, serves as a valuable building block in organic synthesis and holds potential in various industrial and pharmaceutical applications. This technical guide provides a comprehensive overview of the synthesis, discovery, and chemical properties of 2-bromoacrylic acid. It details established experimental protocols, presents quantitative data in a structured format, and explores the underlying reaction mechanisms. The document is intended to be a thorough resource for researchers and professionals engaged in chemical synthesis and drug development.

Introduction

2-Bromoacrylic acid (IUPAC name: 2-bromoprop-2-enoic acid) is an unsaturated carboxylic acid characterized by the presence of a bromine atom on the alpha-carbon.[1] This substitution significantly influences the molecule's reactivity, making it a versatile intermediate for the synthesis of a wide range of organic compounds, including polymers and pharmaceutical intermediates.[2][3] Its utility in quantitative structure-activity relationship (QSAR) models for predicting the mutagenicity of acrylates further underscores its importance in toxicological studies.[2]

While the broader family of acrylic acids and their derivatives have been known since the 19th century, the specific historical details surrounding the initial discovery and synthesis of 2-bromoacrylic acid are not extensively documented in readily available literature. However, the development of methods for producing α-haloacrylic acids has been a subject of interest for their utility in polymer and adhesive formation.[4]

Physicochemical Properties

A summary of the key physicochemical properties of 2-bromoacrylic acid is presented in Table 1. This data is essential for its handling, storage, and application in experimental settings.

Table 1: Physicochemical Properties of 2-Bromoacrylic Acid

| Property | Value | Source |

| Molecular Formula | C₃H₃BrO₂ | [1][2] |

| Molecular Weight | 150.96 g/mol | [1][2] |

| Appearance | Solid | |

| Melting Point | 62-65 °C (lit.) | |

| Boiling Point | 224.5 °C at 760 mmHg (estimate) | LookChem |

| Density | 1.869 g/cm³ (estimate) | LookChem |

| Solubility | Soluble in DMSO, sparingly soluble in Methanol, miscible with water. | [2] |

| pKa | 2.41±0.11 (Predicted) | [5] |

| CAS Number | 10443-65-9 | [1][2] |

Synthesis of 2-Bromoacrylic Acid

The most common and practical laboratory synthesis of 2-bromoacrylic acid is a two-step process starting from acrylic acid. The overall workflow is depicted in the following diagram:

Caption: General workflow for the synthesis of 2-Bromoacrylic acid.

Step 1: Synthesis of 2,3-Dibromopropionic Acid

The first step involves the electrophilic addition of bromine across the double bond of acrylic acid to yield 2,3-dibromopropionic acid.

References

- 1. 2-Bromoacrylic acid | C3H3BrO2 | CID 82633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Bromoacrylic acid|lookchem [lookchem.com]

- 3. afinitica.com [afinitica.com]

- 4. US3027402A - Method for preparing alpha-halo acrylic acids and esters thereof - Google Patents [patents.google.com]

- 5. 2-BROMOACRYLIC ACID CAS#: 10443-65-9 [m.chemicalbook.com]

Theoretical Insights into the Reactivity of 2-Bromoacrylic Acid: A Technical Guide for Researchers

For researchers, scientists, and professionals in drug development, a deep understanding of the reactivity of 2-bromoacrylic acid is crucial for its application in synthesis and the design of novel therapeutics. This technical guide provides an in-depth analysis of the theoretical studies governing its reactivity, supported by available experimental data and protocols.

2-Bromoacrylic acid (2-BAA), a halogenated derivative of acrylic acid, presents a unique reactivity profile due to the interplay of its electron-withdrawing carboxylic acid group and the bromine atom, alongside the reactive carbon-carbon double bond. This guide delves into the theoretical framework used to understand and predict its behavior in key chemical transformations, including nucleophilic additions, cycloadditions, and polymerization reactions.

Core Reactivity Principles: A Theoretical Perspective

The reactivity of 2-bromoacrylic acid is fundamentally governed by its electronic structure. Theoretical studies, primarily employing Density Functional Theory (DFT), provide valuable insights into its behavior. Key concepts such as Frontier Molecular Orbital (FMO) theory and the analysis of Molecular Electrostatic Potential (MEP) maps are instrumental in predicting its reactivity towards various reagents.

Frontier Molecular Orbital (FMO) Theory: The interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species dictates the feasibility and outcome of a reaction[1]. For 2-bromoacrylic acid, the LUMO is of particular interest as it indicates the molecule's susceptibility to nucleophilic attack. The electron-withdrawing nature of both the bromine atom and the carboxyl group lowers the energy of the LUMO, making the β-carbon of the acrylic system highly electrophilic and prone to attack by nucleophiles. The HOMO, conversely, is involved in reactions where 2-bromoacrylic acid acts as a nucleophile, though this is less common.

Molecular Electrostatic Potential (MEP) Maps: MEP maps provide a visual representation of the charge distribution on the molecule's surface[2][3][4]. For 2-bromoacrylic acid, these maps would illustrate a region of positive electrostatic potential (electron deficiency) around the β-carbon, confirming its electrophilic character and its propensity to undergo nucleophilic attack. Conversely, regions of negative electrostatic potential (electron richness) would be localized around the oxygen atoms of the carboxyl group and the bromine atom.

Key Reactions and Their Theoretical Underpinnings

Michael Addition: A Prominent Reaction Pathway

The Michael addition, or conjugate addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds like 2-bromoacrylic acid. Nucleophiles readily add to the electrophilic β-carbon.

Experimental Protocol: Synthesis of Alkyl 2-Bromoacrylates

A common precursor for studying the reactivity of the 2-bromoacrylate system is the corresponding alkyl ester. A general synthesis involves a two-step process starting from the alkyl acrylate[5]:

-

Bromination: The alkyl acrylate (B77674) is reacted with bromine in a suitable solvent like chloroform (B151607) at a controlled temperature (e.g., below 40°C) to yield the corresponding alkyl 2,3-dibromopropionate.

-

Dehydrobromination: The resulting dibromo-ester is then treated with a base, such as quinoline, at an elevated temperature (e.g., 100°C) to eliminate HBr and form the alkyl 2-bromoacrylate.

Cycloaddition Reactions: Building Cyclic Scaffolds

2-Bromoacrylic acid can participate in cycloaddition reactions, such as the Diels-Alder reaction, acting as a dienophile. The electron-withdrawing groups enhance its dienophilic character.

Theoretical Predictions: DFT studies can predict the regioselectivity and stereoselectivity of cycloaddition reactions involving 2-bromoacrylic acid. A theoretical study on the [3+2] cycloaddition reactions between substituted nitrile oxides and methyl acrylate, a related compound, revealed activation enthalpies ranging from 8.2 to 12.7 kcal/mol, with the presence of a bromine atom causing a significant acceleration of the reaction[6]. This suggests that 2-bromoacrylic acid would be a reactive component in such cycloadditions. The regioselectivity of these reactions can also be rationalized by analyzing the coefficients of the frontier molecular orbitals of the reactants.

Experimental Protocol: General Procedure for Diels-Alder Reaction

While a specific protocol for 2-bromoacrylic acid was not found, a general procedure for a Diels-Alder reaction involving a dienophile and a diene can be adapted[7][8][9]:

-

Reactant Mixture: The diene and 2-bromoacrylic acid (or its ester derivative) are dissolved in a suitable solvent (e.g., toluene, xylene) in a round-bottom flask.

-

Reaction Conditions: The reaction mixture is heated under reflux for a specified period. The progress of the reaction can be monitored by techniques like Thin Layer Chromatography (TLC).

-

Product Isolation: After the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography.

Polymerization: Formation of Functional Polymers

2-Bromoacrylic acid can undergo polymerization to form polymers with reactive bromine side groups, which can be further functionalized.

Theoretical Predictions: DFT studies can be used to investigate the kinetics of free-radical polymerization of α-substituted acrylates[10]. Such studies can provide insights into the propagation kinetics and the effect of the substituent on the polymerization rate. While specific kinetic parameters for 2-bromoacrylic acid polymerization from DFT studies were not found in the provided results, it is expected that the bulky and electron-withdrawing bromine atom would influence the stereochemistry and reactivity of the propagating radical.

Experimental Protocol: Polymerization of Alkyl 2-Bromoacrylates

An experimental procedure for the polymerization of alkyl 2-bromoacrylates has been described[5]:

-

Initiator and Monomer Preparation: A solution of a radical initiator (e.g., benzoyl peroxide) in the alkyl 2-bromoacrylate monomer is prepared.

-

Polymerization: The monomer-initiator solution is added dropwise to a heated aqueous suspension containing a stabilizer (e.g., MgCO3). The reaction is stirred at an elevated temperature (e.g., 80-90°C) for a set time.

-

Polymer Isolation: After polymerization, the mixture is neutralized, cooled, and washed. The polymer is then precipitated by adding a non-solvent like methanol.

Quantitative Data Summary

While specific theoretical quantitative data for 2-bromoacrylic acid is scarce in the searched literature, the following table summarizes relevant data for related compounds to provide a comparative context.

| Reaction Type | Reactant System | Computational Method | Activation Energy / Enthalpy | Reference |

| [3+2] Cycloaddition | Bromonitrile oxide + Methyl acrylate | DFT | 8.2 kcal/mol | [6] |

| Michael Addition | Acrylic Acid Dimerization (Experimental) | Calorimetry | 98.0 kJ/mol (23.4 kcal/mol) | [11] |

| Aza-Michael Addition | n-butylamine + 5-nitronaphthalene-1,4-dione | DFT (M062X/6-31+G(d,p)) | 39.0 kcal/mol (in water) |

Logical and Experimental Workflow Diagrams

To visualize the concepts and procedures discussed, the following diagrams are provided in the DOT language for Graphviz.

Caption: Generalized mechanism of a Michael addition to 2-Bromoacrylic acid.

Caption: Experimental workflow for a Diels-Alder reaction.

Applications in Drug Development

The inherent reactivity of the α,β-unsaturated system in 2-bromoacrylic acid and its derivatives makes them interesting candidates for the design of targeted covalent inhibitors (TCIs) [12][13][14]. The acrylamide (B121943) moiety is a well-known "warhead" in medicinal chemistry, capable of forming a covalent bond with nucleophilic residues, such as cysteine, in the active site of a target protein[15]. This leads to irreversible inhibition, which can offer advantages in terms of potency and duration of action. The bromine atom in 2-bromoacrylic acid can further modulate the reactivity of the Michael acceptor and provide additional interaction points within the protein binding pocket.

While specific examples of 2-bromoacrylic acid being used in a signaling pathway context were not identified in the literature search, the principle of using such reactive moieties to target kinases and other enzymes is a prominent strategy in modern drug discovery.

Conclusion

This technical guide has provided a comprehensive overview of the theoretical principles governing the reactivity of 2-bromoacrylic acid. While direct computational data for this specific molecule is limited in the public domain, analogies to related systems and general theoretical concepts provide a strong framework for predicting its behavior. The provided experimental protocols for related compounds offer a starting point for laboratory investigations. The potential application of 2-bromoacrylic acid derivatives as targeted covalent inhibitors highlights their relevance in the field of drug development, warranting further theoretical and experimental exploration.

References

- 1. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Molecular Electrostatic Potential and Noncovalent Interactions in Derivatives of Group 8 Elements - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. optibrium.com [optibrium.com]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. google.com [google.com]

- 9. youtube.com [youtube.com]

- 10. DFT Study on the Propagation Kinetics of Free-Radical Polymerization of α-Substituted Acrylates | Center for Molecular Modeling [molmod.ugent.be]

- 11. researchgate.net [researchgate.net]

- 12. Targeted covalent inhibitors - Wikipedia [en.wikipedia.org]

- 13. Exploration of Drug Science [explorationpub.com]

- 14. Targeted Covalent Inhibitors in Drug Discovery, Chemical Biology and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies - RCS Research Chemistry Services [rcs.wuxiapptec.com]

2-Bromoacrylic Acid: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for 2-Bromoacrylic acid (CAS No. 10443-65-9). The information herein is intended for qualified individuals experienced in handling hazardous chemicals. All procedures should be conducted in a controlled laboratory setting with appropriate engineering controls and personal protective equipment.

Hazard Identification and Classification

2-Bromoacrylic acid is a corrosive solid that can cause severe skin burns and eye damage.[1][2] It may also cause respiratory irritation and an allergic skin reaction.[1][2][3] It is crucial to handle this compound with extreme care to avoid exposure.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage[2][4][5] |

| Serious Eye Damage/Eye Irritation | 1 | H314: Causes severe skin burns and eye damage[4][5] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[2][3][4][5] |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction[1][2] |

NFPA 704 Ratings

| Category | Rating |

| Health | 3 |

| Flammability | Not available |

| Instability | Not available |

| Special | Not available |

Physical and Chemical Properties

A summary of the key physical and chemical properties of 2-bromoacrylic acid is provided below.

| Property | Value |

| Physical State | Solid, powder[3] |

| Appearance | Pale brown[3] |

| Odor | No information available[3] |

| Melting Point/Range | 62 - 70 °C (143.6 - 158 °F)[4][5] |

| Boiling Point/Range | No information available[3] |

| Flash Point | No information available[3] |

| Molecular Formula | C3H3BrO2[2] |

| Molecular Weight | 150.96 g/mol [2][4][5] |

Experimental Protocols for Hazard Assessment

The hazard classifications of 2-bromoacrylic acid are determined through standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the methodologies for key toxicological endpoints.

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This test is designed to assess the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.[6]

-

Principle: A single dose of the test substance is applied to a small area of the skin of a laboratory animal, typically an albino rabbit.[4][7] The application site is covered with a gauze patch and a semi-occlusive dressing for a period of up to four hours.[4]

-

Procedure:

-

The fur is removed from the test area on the animal's back approximately 24 hours before the test.[8]

-

A 0.5 mL (liquid) or 500 mg (solid) dose of the test substance is applied to the prepared skin.[8]